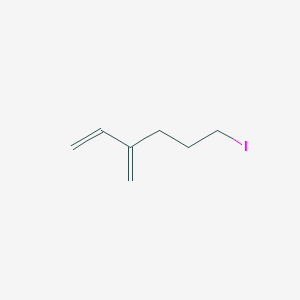

6-Iodo-3-methylene-1-hexene

描述

Molecular Architecture and Key Functional Groups: Analysis of the 1,3-Diene and Terminal Alkyl Iodide Moieties

The reactivity of 6-Iodo-3-methylene-1-hexene is dictated by its two primary functional groups: the 1,3-diene and the terminal alkyl iodide.

The 1,3-diene is a conjugated system of two carbon-carbon double bonds. This arrangement allows for participation in a range of pericyclic reactions, most notably Diels-Alder cycloadditions, making it a valuable synthon for the formation of six-membered rings. The conjugated system also influences the spectroscopic properties of the molecule. In infrared (IR) spectroscopy, the C=C stretching vibrations are expected in the 1600-1680 cm⁻¹ region, while the =C-H stretching would appear above 3000 cm⁻¹. libretexts.org

The terminal alkyl iodide is a primary iodoalkane. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. Alkyl iodides are the most reactive among the alkyl halides and are frequently used in the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This functional group is also a key participant in a variety of coupling reactions and can be a precursor to organometallic reagents. The presence of the terminal iodide makes this part of the molecule susceptible to reactions like cobalt-catalyzed cross-coupling and cyclization. kyoto-u.ac.jp

Historical Perspective on Related Iodinated Unsaturated Hydrocarbons in Organic Synthesis

Iodinated unsaturated hydrocarbons have long been recognized as powerful tools in organic synthesis. Their dual reactivity allows for sequential or tandem reactions, providing efficient pathways to complex molecules.

Historically, compounds like 6-iodo-1-hexene have been extensively studied. Research has shown that these molecules undergo clean cycloisomerization when treated with organolithium reagents, a process mediated by lithium-iodine exchange to form cyclic products. acs.orgacs.org This highlights the propensity of ω-iodoalkenes to participate in cyclization reactions, a transformation that is fundamental in the synthesis of carbocyclic frameworks.

Furthermore, the development of annulation sequences using related iodinated and stannylated hexenoates has provided stereospecific routes to functionalized bicyclic dienes. cdnsciencepub.com These methods often involve the alkylation of a cyclic precursor with the iodinated reagent, followed by an intramolecular palladium-catalyzed coupling reaction. cdnsciencepub.com Such strategies underscore the value of having an alkyl iodide on a hydrocarbon chain that also contains unsaturation, allowing for the construction of intricate ring systems. The synthesis of related compounds, such as (Z)-6-Iodo-3-methylhexa-1,3-diene, has been achieved through the reaction of the corresponding bromide with sodium iodide, a classic Finkelstein reaction, demonstrating a reliable method for introducing the iodide. rsc.org

Rationale for Academic Investigation of this compound Reactivity and Transformations

The academic interest in a molecule like this compound stems from its potential as a versatile building block for complex molecular synthesis. The combination of a 1,3-diene and a primary alkyl iodide within a single, flexible chain offers a rich landscape for exploring new synthetic methodologies.

The rationale for its investigation can be broken down into several key areas:

Cyclization Reactions: Drawing parallels from the reactivity of 6-iodo-1-hexene, this compound is an ideal candidate for studying intramolecular cyclization reactions. acs.orgacs.org The formation of five- or six-membered rings is a plausible outcome, potentially leading to methylene-substituted cyclic compounds which are common motifs in natural products. The reaction could be initiated at the alkyl iodide end via radical or organometallic intermediates.

Cross-Coupling Reactions: The terminal alkyl iodide is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, or Sonogashira couplings. nih.govacs.org This would allow for the introduction of a wide variety of substituents at the end of the six-carbon chain, while leaving the diene moiety intact for subsequent transformations. Cobalt-catalyzed sequential cyclization and cross-coupling reactions have been demonstrated on similar 6-halo-1-hexene derivatives. kyoto-u.ac.jp

Tandem Reactions: The bifunctional nature of the molecule is conducive to the design of tandem or cascade reactions. For instance, a reaction could be initiated at the diene (e.g., a Diels-Alder reaction), followed by a transformation involving the iodide, or vice-versa. This leads to a rapid increase in molecular complexity from a relatively simple starting material.

Synthesis of Natural Products and Analogues: The structural motif present in this compound is related to acyclic terpenes. Its use as an intermediate for β-Myrcene synthesis is a direct example. impurity.com This suggests its potential utility in the synthesis of other terpenoids and related natural products.

In essence, this compound represents a platform for synthetic innovation, offering multiple reaction pathways to generate diverse and complex chemical structures.

Structure

3D Structure

属性

分子式 |

C7H11I |

|---|---|

分子量 |

222.07 g/mol |

IUPAC 名称 |

6-iodo-3-methylidenehex-1-ene |

InChI |

InChI=1S/C7H11I/c1-3-7(2)5-4-6-8/h3H,1-2,4-6H2 |

InChI 键 |

GHWGEJVLMJRSPE-UHFFFAOYSA-N |

规范 SMILES |

C=CC(=C)CCCI |

产品来源 |

United States |

Advanced Synthetic Methodologies for the Preparation of 6 Iodo 3 Methylene 1 Hexene

Convergent and Divergent Synthetic Routes to the 1,3-Diene Framework

The construction of the 1,3-diene core of 6-iodo-3-methylene-1-hexene can be approached through both convergent and divergent strategies.

Convergent synthesis aims to improve efficiency by preparing separate fragments of the molecule and then combining them at a late stage. rsc.orgsathyabama.ac.in For this compound, this could involve the coupling of a pre-functionalized C3 fragment containing the methylene (B1212753) group with a C3 fragment containing the terminal alkene and the iodine precursor.

Divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of related compounds. sathyabama.ac.in This approach could be used to generate various analogs of this compound by modifying a common diene precursor.

A flexible convergent synthesis of 1,3-dienes has been developed from 1,4-ketoxanthates, which are obtained by the radical addition of an S-(2-oxoalkyl) xanthate to a terminal olefin. rsc.org The subsequent thermal elimination of sulfur dioxide from the derived 2-sulfolenes, induced by DBU, yields the 1,3-diene. rsc.org

Stereocontrolled Formation of the Methylene Group at C3

The stereoselective formation of the exocyclic methylene group at the C3 position is crucial for the synthesis of the target molecule. A tandem Ireland-Claisen rearrangement followed by an in situ silicon-mediated epoxide fragmentation provides an efficient method for creating 1,3-dienes with an exocyclic methylene group and an E-double bond. rsc.org The choice of the silyl (B83357) group influences the stereochemical outcome, with the triethylsilyl group giving high yields of the desired diene. rsc.org

The Diels-Alder reaction is another powerful tool for constructing six-membered rings, and the substitution pattern of the diene and dienophile can strongly influence the stereoselectivity. acs.orgwikipedia.org For instance, high exo selectivity is observed when the termini of the diene and dienophile involved in the shorter of the forming bonds are both substituted. acs.org

Precursor Design and Strategic Functionalization

The design of precursors and the strategic placement of functional groups are critical for the successful synthesis of this compound. C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. researchgate.netacs.org This approach can be considered a surrogate for classic reactions like the aldol (B89426) or Mannich reactions. researchgate.net

For example, a combined C-H functionalization/Cope rearrangement reaction can be highly enantioselective and diastereoselective due to an ordered transition state. researchgate.net The strategic use of directing groups can control the site of C-H functionalization. acs.org

Methodological Advancements in Carbon-Carbon Bond Formation for its Scaffold

Recent advancements in carbon-carbon bond formation, particularly olefin metathesis and coupling reactions, offer powerful tools for constructing the diene scaffold of this compound.

Olefin Metathesis Approaches

Olefin metathesis has become a versatile and efficient method for forming complex molecules. numberanalytics.com Several types of metathesis reactions are relevant to the synthesis of dienes:

Ring-Closing Metathesis (RCM): This intramolecular reaction of a diene forms a cyclic alkene and is widely used in the synthesis of complex ring systems. numberanalytics.com

Cross-Metathesis (CM): This reaction involves two different olefins to form a new alkene. numberanalytics.com It is a valuable tool for synthesizing complex molecules with high stereoselectivity. numberanalytics.com Chemoselective cross-metathesis can be used to form conjugated dienes. caltech.edu

Enyne Metathesis: This approach uses an alkyne and an alkene to synthesize conjugated dienes. caltech.edumdpi.com

Acyclic diene metathesis (ADMET) polymerization, using ruthenium catalysts, can produce a variety of diene monomers. acs.org

Coupling Reactions for Alkene and Diene Construction

Transition metal-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of dienes. mdpi.com

Palladium-Catalyzed Coupling: Palladium catalysts are extensively used for the stereoselective synthesis of 1,3-dienes. mdpi.com For instance, the palladium-catalyzed cross-coupling of mono-substituted olefins with electron-deficient alkenes can furnish (E,E)-diene products in good yield and excellent E/Z ratio. mdpi.com Annulation methods involving palladium(0)-catalyzed ring closure of enol triflates derived from keto diesters can lead to the stereospecific synthesis of functionalized bicyclic dienes. cdnsciencepub.com

Ruthenium-Catalyzed Coupling: A regioselective ruthenium-catalyzed alkene-alkyne coupling reaction can generate (Z,Z)-1,3-dienes. organic-chemistry.org This atom-economic process proceeds through ruthenacyclopentene intermediates. organic-chemistry.org

Other Metal-Catalyzed Couplings: Nickel-catalyzed cross-coupling reactions of terminal alkenes with aldehydes have also been developed. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| β-Myrcene-d6 |

| S-(2-oxoalkyl) xanthate |

| 2-sulfolenes |

| (Z)-6-bromo-3-methylhexa-1,3-diene |

| (Z)-6-iodo-3-methylhexa-1,3-diene |

| 6-chloro-1-hexyne |

| 6-iodo-1-hexyne |

| N-iodosuccinimide |

| 1-iodoalkynes |

| iodoalkene |

| (E,E)-diene |

| (Z,Z)-1,3-dienes |

| enol triflates |

| keto diesters |

Mechanistic Studies and Reactivity Profiles of 6 Iodo 3 Methylene 1 Hexene

Intramolecular Cyclization Reactions: Pathways and Selectivity

Intramolecular cyclization reactions of 6-iodo-3-methylene-1-hexene and related 6-halo-1-hexene derivatives provide efficient routes to carbocyclic structures. wikipedia.org The regiochemical and stereochemical outcomes of these cyclizations are highly dependent on the reaction mechanism, which can be controlled by the choice of reagents and conditions. The principal pathways involve radical, anionic, and electrophile-mediated intermediates.

Radical cyclizations offer a powerful method for ring formation under mild conditions with high functional group tolerance. wikipedia.org These reactions typically proceed through three main steps: selective generation of a radical, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org For substrates like this compound, the process is initiated by the homolytic cleavage of the carbon-iodine bond to generate a primary alkyl radical. This can be achieved using various methods, including atom transfer radical cyclization (ATRC) catalyzed by transition metals like copper or via photoredox catalysis. mdpi.com

Once formed, the 3-methylene-1-hexen-6-yl radical can undergo intramolecular addition to one of the alkene units. The regioselectivity of this cyclization is a critical aspect. While 5-exo cyclizations are generally kinetically favored according to Baldwin's rules, the 6-endo pathway can also occur. Studies on related 6-iodo-1-hexene systems have shown that radical-mediated cyclizations can proceed via the 6-endo-trig mode to yield six-membered rings. researchgate.net In the case of the 3-methylene-1-hexen-6-yl radical, two primary cyclization pathways are possible: a 5-exo-trig cyclization onto the C1-C2 double bond to form a (cyclopentylmethyl)methyl radical, or a 6-endo-trig cyclization onto the C3-C(methylene) double bond to form a 4-methylenecyclohexyl radical. The final product is formed by quenching the cyclized radical, often through halogen atom transfer from the starting material or another source. wikipedia.org

| Radical Initiator/Mediator | Proposed Intermediate | Cyclization Mode | Product Type |

| Bu3SnH, AIBN | 3-methylene-1-hexen-6-yl radical | 5-exo-trig / 6-endo-trig | Methylene (B1212753) cyclopentane (B165970) / Methylene cyclohexane (B81311) |

| Cu(I)/Ligand (ATRC) | 3-methylene-1-hexen-6-yl radical | 5-exo-trig / 6-endo-trig | Iodomethyl-cyclopentane / Halogenated cyclohexane |

| Photoredox Catalyst (e.g., Ir(ppy)3) | 3-methylene-1-hexen-6-yl radical | 5-exo-trig | (Iodomethyl)cyclopentane (B1586370) derivative |

This table presents plausible outcomes based on general principles of radical cyclization of haloalkenes. wikipedia.orgmdpi.comresearchgate.net

Anionic cyclizations of 6-iodo-1-hexene derivatives provide a complementary and often more regioselective route to five-membered rings compared to their radical counterparts. researchgate.netacs.org The key step is the generation of an organolithium intermediate via lithium-iodine exchange upon treatment with an alkyllithium reagent, such as tert-butyllithium (B1211817) (t-BuLi) or phenyllithium (B1222949) (PhLi), at low temperatures. researchgate.netacs.orgacs.org This exchange is typically a fast process, even at -78 °C. beilstein-journals.org

For 6-iodo-1-hexene, the reaction sequence involves:

Lithium-Iodine Exchange : Rapid formation of 5-hexenyllithium from 6-iodo-1-hexene. acs.orgacs.org

Irreversible Cyclization : Upon warming, the 5-hexenyllithium undergoes a highly regioselective and irreversible 5-exo-trig cyclization to yield a (cyclopentylmethyl)lithium intermediate. acs.orgacs.orgkyoto-u.ac.jp This pathway is strongly favored over the 6-endo cyclization.

Product Formation : The resulting (cyclopentylmethyl)lithium can be trapped by an electrophile. researchgate.net In a process known as lithium-iodine exchange-mediated atom transfer cyclization, the (cyclopentylmethyl)lithium can also react with the starting 6-iodo-1-hexene to form (iodomethyl)cyclopentane and regenerate 5-hexenyllithium, making the process catalytic in the organolithium initiator under certain conditions. acs.orgacs.org

This methodology provides a reliable route to substituted (cyclopentyl)methyllithiums with a high degree of stereocontrol. researchgate.net The stark contrast in regioselectivity between the radical (favoring 6-endo) and anionic (exclusively 5-exo) pathways for some substituted hexenyl systems highlights the synthetic utility of controlling the reaction mechanism. researchgate.net

| Reagent | Solvent System | Temperature | Key Intermediate | Product after Quenching |

| t-BuLi | n-C5H12/Et2O | -78 °C to RT | (3-methylene-1-cyclopentyl)methyllithium | 1-methyl-3-methylenecyclopentane |

| PhLi (catalytic) | Hydrocarbon/Ether | Room Temperature | (3-methylene-1-cyclopentyl)methyllithium | 1-(iodomethyl)-3-methylenecyclopentane |

| MeLi | Various | Room Temperature or above | (3-methylene-1-cyclopentyl)methyllithium | 1-(iodomethyl)-3-methylenecyclopentane |

This table illustrates the expected anionic cyclization pathways for this compound based on studies of 6-iodo-1-hexene. acs.orgacs.org

Electrophilic cyclizations, particularly iodocyclizations, are powerful reactions for synthesizing heterocyclic and carbocyclic compounds. tcichemicals.comresearchgate.net In this type of reaction, an electrophilic species (E+), often a halonium ion (e.g., I+), adds to a double bond, generating a cationic intermediate that is subsequently trapped by an intramolecular nucleophile. tcichemicals.comresearchgate.net For a substrate like this compound, which already possesses an iodine atom, this pathway would typically involve an external electrophile.

The presence of two reactive double bonds in this compound introduces questions of regioselectivity. The electrophile could attack either the terminal vinyl group or the exocyclic methylene group. The stability of the resulting carbocationic intermediate would likely govern the reaction pathway. For instance, attack of I+ at the terminal C1 carbon would generate a secondary carbocation at C2, which could be trapped by the internal double bond to form a six-membered ring. Conversely, attack at the exocyclic methylene carbon would lead to a tertiary carbocation, which could also initiate cyclization. Such reactions often proceed with high regio- and stereoselectivity, dictated by the geometry of the cyclization transition state. tcichemicals.com

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and cobalt, catalyze a wide array of transformations involving alkyl halides, making them invaluable tools for C-C bond formation and the synthesis of complex cyclic architectures from substrates like this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net While most commonly used for aryl and vinyl halides, advancements have enabled their application to unactivated alkyl halides. core.ac.uk For this compound, the primary alkyl iodide serves as an electrophilic partner in various coupling reactions, such as Suzuki, Stille, and Heck-type processes. researchgate.netcdnsciencepub.comscience.gov

A significant application is in annulation reactions, where an intramolecular cross-coupling follows an initial intermolecular reaction. For example, a bifunctional reagent related to this compound, methyl (E)-6-iodo-3-trimethylstannyl-2-hexenoate, has been used in palladium(0)-catalyzed annulation sequences. cdnsciencepub.com The process involves alkylation of a cyclic ketone followed by an intramolecular Stille coupling to form bicyclic dienes. cdnsciencepub.com Another relevant transformation is the intramolecular Heck-type reaction, though direct cyclization of 6-halo-1-hexene derivatives using palladium catalysts can be challenging due to slow oxidative addition and potential β-hydride elimination. acs.org However, specialized palladium-catalyzed systems have been developed for the intramolecular C-H alkylation with primary alkyl iodides, which could be applied to form cyclic products from aryl-tethered versions of the title compound. core.ac.uk

| Reaction Type | Palladium Catalyst | Coupling Partner/Reagents | Product Type |

| Intramolecular Stille Coupling | Pd(PPh3)4 | Intramolecular vinyl stannane | Bicyclic diene |

| Intramolecular C-H Alkylation | Pd(PPh3)4, Base | Intramolecular arene | Fused carbocycle |

| Carbonylative Cross-Coupling | Pd(PPh3)4, CO | Organometallic reagent | Unsaturated ketone |

This table summarizes potential palladium-catalyzed reactions based on related systems. core.ac.ukcdnsciencepub.comoup.com

Cobalt catalysts have emerged as a cost-effective and powerful alternative to noble metals for cross-coupling and cyclization reactions. rsc.orgprinceton.edu They exhibit unique reactivity, often proceeding through single-electron transfer (SET) mechanisms involving radical intermediates. kyoto-u.ac.jpnih.gov This approach has been successfully applied to 6-halo-1-hexene derivatives for sequential cyclization/cross-coupling reactions. kyoto-u.ac.jprsc.orgkyoto-u.ac.jp

In a typical reaction, a low-valent cobalt complex, generated in situ, reacts with the alkyl iodide via SET to produce an alkyl radical. kyoto-u.ac.jp This radical undergoes a rapid and regioselective 5-exo cyclization to form a (cyclopentylmethyl) radical. kyoto-u.ac.jpacs.org This new radical is then trapped by the cobalt complex, forming an organocobalt intermediate which can then undergo cross-coupling with a Grignard reagent or undergo β-hydride elimination to afford a Heck-type product. kyoto-u.ac.jpacs.orgresearchgate.net This tandem process allows for the efficient construction of substituted methylenecyclopentane (B75326) derivatives from simple starting materials. kyoto-u.ac.jpacs.org

| Reaction Type | Cobalt Catalyst System | Reagents | Key Steps | Product |

| Cyclization/Cross-Coupling | CoCl2 / N-heterocyclic carbene ligand | Allyl-Grignard reagent | SET, Radical cyclization, Reductive elimination | Allyl-substituted methylenecyclopentane |

| Cyclization/Cross-Coupling | CoCl2 / Diamine ligand | Aryl-Grignard reagent | SET, Radical cyclization, Reductive elimination | Aryl-substituted methylenecyclopentane |

| Intramolecular Heck-Type | CoCl2(dppb) | Me3SiCH2MgCl | SET, Radical cyclization, β-hydride elimination | Methylenecyclopentane derivative |

This table highlights cobalt-catalyzed transformations reported for 6-halo-1-hexene derivatives. kyoto-u.ac.jpacs.org

Other Metal-Mediated Processes Utilizing the Unsaturated and Iodide Functionalities

The dual functionality of this compound, possessing both a reactive primary alkyl iodide and a conjugated diene system, makes it a versatile substrate for a variety of metal-mediated transformations beyond simple substitutions. These processes often involve the generation of radical or organometallic intermediates that can engage the unsaturated framework in intramolecular reactions.

One significant metal-mediated process is cycloisomerization initiated by lithium-iodine exchange. acs.orgacs.org Treatment of similar 6-iodo-1-hexenes with organolithium reagents like methyllithium (B1224462) (MeLi) or phenyllithium (PhLi) can induce a clean cycloisomerization. acs.orgacs.org This transformation likely proceeds through a series of steps: (i) initial lithium-iodine exchange to generate a 5-hexenyllithium intermediate, (ii) subsequent irreversible 5-exo-trig cyclization of the organolithium onto the terminal alkene to form a (cyclopentylmethyl)lithium species, and (iii) a final, favorable lithium-iodine exchange to yield the cyclized iodoalkane product. acs.orgacs.org When conducted in specific hydrocarbon-ether solvent mixtures, this isomerization can be catalytic with respect to the organolithium reagent. acs.org

Palladium-catalyzed reactions also feature prominently in the chemistry of alkyl iodides. nih.govunc.edu Intermolecular Heck-type couplings between unactivated alkyl iodides and alkenes have been developed, providing a method for carbon-carbon bond formation under mild conditions. nih.govunc.edu These reactions are significant as they can tolerate a wide range of functional groups. unc.edu Similarly, manganese-catalyzed carboacylation of alkenes with alkyl iodides represents another pathway for constructing cyclic systems. unc.edu

Furthermore, nickel-catalyzed reactions offer an alternative for coupling alkyl iodides with electron-deficient alkenes. Using a system of nickel boride on a borohydride (B1222165) exchange resin, alkyl iodides can undergo radical addition to α,β-unsaturated esters and nitriles in good yields. acs.org This method presents an advantage over traditional tributyltin hydride methods due to a simpler workup procedure. acs.org

| Reaction Type | Alkyl Iodide Substrate | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Cycloisomerization | 6-Iodo-1-hexene | PhLi (catalytic), Ether/Hydrocarbon solvent | (Iodomethyl)cyclopentane | Quantitative | acs.org |

| Heck-Type Cross-Coupling | Unactivated Alkyl Iodides | Palladium Catalyst | Intermolecular C-C coupled products | Varies | nih.govunc.edu |

| Radical Addition | Alkyl Iodides | Ni(OAc)₂ / Borohydride Exchange Resin | Coupled products with electron-deficient alkenes | 50-95% | acs.org |

| Manganese-Catalyzed Carboacylation | Unactivated Alkyl Iodides | Manganese Catalyst, CO | Cyclized 5-, 6-, and 7-membered rings | Varies | unc.edu |

Diene Reactivity: [4+2] Cycloadditions (Diels-Alder) and Related Pericyclic Reactions

The 3-methylene-1,5-hexadiene substructure within this compound is a conjugated diene, making it a potential candidate for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this reaction, the diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. The reactivity is generally enhanced when the diene bears electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com

Studies on structurally related bicyclic dienes, prepared via palladium-catalyzed ring closure of precursors derived from iodo-hexenoates, have explored their Diels-Alder reactivity. cdnsciencepub.comresearchgate.net For instance, certain functionalized bicyclic dienes undergo smooth cycloaddition reactions with dienophiles like tetracyanoethylene (B109619) (TCNE) and maleic anhydride. researchgate.net However, the reactivity can be significantly influenced by the diene's conformation. X-ray crystallographic analysis of a derivative of a related cisoid cis diene revealed that the diene unit was far from planar, with a large dihedral angle between the two double bonds. cdnsciencepub.com Such conformational constraints can lead to sluggish or unsuccessful thermal Diels-Alder reactions. cdnsciencepub.comresearchgate.net

Beyond cycloadditions, the 1,5-diene system is classic for undergoing the Cope rearrangement, a unc.eduunc.edu-sigmatropic rearrangement that occurs upon heating. researchgate.netroaldhoffmann.comthieme-connect.de This pericyclic reaction proceeds through a concerted, high-energy transition state, which typically adopts a chair-like or boat-like geometry. roaldhoffmann.com For the parent 1,5-hexadiene (B165246), the chair-like transition state is favored. roaldhoffmann.com The rearrangement of 3-methylene-1,5-hexadiene itself can be a product of other Cope rearrangements, such as that of 1,2,6-heptatriene. researchgate.netthieme-connect.descispace.com The presence of substituents can influence the mechanism and the relative energies of the transition states. researchgate.net

Investigations into Alkene and Alkyl Iodide Intermolecular Reactivity

The simultaneous presence of alkene and primary alkyl iodide functionalities in this compound allows for a range of intermolecular reactions that can form new carbon-carbon bonds. These reactions often leverage the distinct reactivity of each functional group.

The alkyl iodide moiety is a versatile electrophile in various cross-coupling reactions. unc.edu Palladium-catalyzed Heck-type reactions, for example, enable the coupling of unactivated primary and secondary alkyl iodides with a variety of alkenes under mild conditions. nih.govunc.edu This method is notable for its functional group tolerance. unc.edu Another powerful tool is the Sonogashira-type cross-coupling, which has been adapted for unactivated alkyl iodides. nih.gov By merging copper-catalyzed alkyne transfer with an aryl radical-mediated activation of the carbon-iodine bond, a general method for coupling alkyl iodides with terminal alkynes has been developed. nih.gov This approach also demonstrates high functional group tolerance and has been applied in complex molecular settings. nih.gov

Radical-based intermolecular additions are also a key feature of alkyl iodide reactivity. Photoinduced cross-coupling of iodoarenes with alkenes proceeds via a radical cascade mechanism, highlighting the propensity of the C-I bond to undergo homolysis to generate reactive radical intermediates. bohrium.com In a similar vein, nickel-catalyzed systems facilitate the radical addition of alkyl iodides to electron-deficient alkenes. acs.org These reactions provide an alternative to traditional tin-based radical chemistry. acs.org The intermolecular reactions are not limited to C-C bond formation; additions of acylsulfenyl iodides to alkenes have also been studied, leading to functionalized products. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Heck-Type Coupling | Alkyl Iodide + Alkene | Palladium Catalyst | Mild conditions, broad substrate scope. | nih.govunc.edu |

| Sonogashira-Type Coupling | Alkyl Iodide + Terminal Alkyne | Copper Catalyst / Aryl Radical Activation | Tolerates a wide array of functional groups. | nih.gov |

| Photoinduced Coupling | Aryl Iodide + Alkene | Violet Light Irradiation | Transition-metal-free radical cascade. | bohrium.com |

| Nickel-Catalyzed Radical Addition | Alkyl Iodide + Electron-Deficient Alkene | Nickel Boride on Resin | Alternative to tributyltin hydride methods. | acs.org |

Rearrangement Reactions and Isomerization Pathways

This compound is susceptible to several rearrangement and isomerization reactions, driven by the inherent reactivity of its 1,5-diene system and the presence of the alkyl iodide.

As mentioned previously, the quintessential rearrangement for a 1,5-diene is the Cope rearrangement. core.ac.uk For 3-methylene-1,5-hexadiene, this thermal unc.eduunc.edu-sigmatropic shift can lead to isomeric structures. Computational studies on the parent 1,5-hexadiene and its derivatives have detailed the energetics of the chair-like and boat-like transition states involved in this process. roaldhoffmann.com The presence and position of substituents can manipulate the relative energies of these transition states, potentially altering the reaction pathway and product distribution. researchgate.net

A significant isomerization pathway for haloalkenes is cycloisomerization. Research on 6-iodo-1-hexene has shown that it undergoes a clean, metal-mediated cycloisomerization to form (iodomethyl)cyclopentane. acs.orgacs.org This reaction is initiated by a lithium-iodine exchange, which generates a 5-hexenyllithium species. acs.orgacs.org This intermediate then undergoes an irreversible 5-exo-trig cyclization. acs.orgacs.orgresearchgate.net Given the structure of this compound, a similar intramolecular cyclization of an analogous organolithium intermediate onto one of the double bonds is a plausible transformation.

Radical-mediated cyclizations also represent an important isomerization pathway. The 5-hexenyl radical is a classic substrate for 5-exo-trig radical cyclization to form a cyclopentylmethyl radical. tcichemicals.com The generation of a radical at the C-6 position of this compound, for instance through reaction with a radical initiator or a metal complex, could trigger an intramolecular addition to the diene system, leading to various cyclized and rearranged products. tcichemicals.com The regioselectivity of such radical cyclizations (e.g., 5-exo vs. 6-endo) can be influenced by substituents and reaction conditions. researchgate.net

Strategic Applications of 6 Iodo 3 Methylene 1 Hexene in Complex Molecule Synthesis

Role as a Versatile Intermediate in the Construction of Carbocyclic and Polycyclic Systems

The structure of 6-Iodo-3-methylene-1-hexene, featuring a terminal alkene and a vinyl iodide separated by a three-carbon tether, makes it an ideal substrate for intramolecular cyclization reactions to form five- and six-membered rings. Palladium-catalyzed reactions, in particular, are effective for this purpose. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, forming a vinylpalladium(II) intermediate. This is followed by migratory insertion of the alkene onto the vinylpalladium species, which, after subsequent steps, yields the carbocyclic product.

While specific studies detailing the cyclization of this compound itself are not broadly documented, its role can be understood from analogous transformations of similar (Z)-1-iodo-1,6-dienes. These related compounds are known to undergo palladium-catalyzed cycloisomerization to construct bicyclic systems, such as 3-aza-bicyclo[4.1.0]hept-2-enes. researchgate.net Furthermore, palladium-catalyzed cascade reactions involving domino Heck-type cyclizations are employed to build complex polycyclic frameworks like tetrahydro-1H-fluorene derivatives from similar iodo-dienes. researchgate.net These established methodologies underscore the potential of this compound to serve as a key precursor for generating diverse carbocyclic and polycyclic structures through well-precedented reaction pathways.

Table 1: Potential Carbocyclic Skeletons from this compound Derivatives

| Starting Material Class | Catalyst System | Resulting Core Structure | Reaction Type |

|---|---|---|---|

| (Z)-1-Iodo-1,6-dienes | Palladium(0) | Bicyclo[4.1.0]heptane | Cycloisomerization researchgate.net |

| Iodo-dienes | Palladium(0) | Tetrahydrofluorene | Cascade Heck Cyclization researchgate.net |

Exploitation in Natural Product Synthesis (e.g., Terpenoids, Alkaloids)

The utility of this compound is explicitly demonstrated in the synthesis of natural products, particularly terpenoids. It serves as a documented intermediate in the synthesis of deuterated β-Myrcene (β-Myrcene-d6). chemicalbook.com Myrcene is an acyclic monoterpene found in the essential oils of various plants, including bay, verbena, and hops, and is a significant precursor in the fragrance industry. chemicalbook.com The synthesis of an isotopically labeled version like β-Myrcene-d6 is crucial for metabolic studies and analytical applications where it can be used as an internal standard. The use of this compound in this context highlights its practical application in accessing important, naturally occurring molecular frameworks.

While direct application in alkaloid synthesis is less specifically documented for this exact compound, the strategic use of radical cyclizations of precursors containing vinyl or aryl halides is a common and powerful strategy for constructing the core structures of various alkaloids. researchgate.net The functional groups present in this compound are amenable to such radical-based transformations, suggesting its potential as a versatile intermediate in this class of natural products as well.

Table 2: Application in Natural Product Synthesis

| Target Molecule | Natural Product Class | Role of this compound |

|---|

Development of Novel Synthetic Reagents and Methodologies Utilizing its Unique Structure

The unique structural arrangement of this compound makes it an excellent platform for the development and validation of new synthetic methodologies. Its 1,6-diene framework is particularly suited for palladium-catalyzed cascade reactions, where a single catalytic cycle can orchestrate the formation of multiple chemical bonds and stereocenters in one pot.

Methodologies developed using similar (Z)-1-iodo-1,6-dienes demonstrate the potential for complex transformations. For instance, palladium-catalyzed processes have been designed to initiate a cascade involving cyclization followed by a Heck reaction or C-H activation, leading to polycyclic and densely functionalized molecules. researchgate.netresearchgate.net The vinyl iodide provides a reliable handle for initiating the catalytic cycle via oxidative addition, while the strategically placed double bonds can participate in subsequent intramolecular reactions. The specific geometry and reactivity of this compound can be exploited to control the stereochemical outcome of these cyclizations, offering a pathway to enantioselective synthesis of complex targets. The study of such substrates is instrumental in pushing the boundaries of transition-metal catalysis, enabling the efficient construction of molecular complexity from simple, linear precursors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| β-Myrcene-d6 |

Spectroscopic Characterization and Computational Analysis for Elucidating the Behavior of 6 Iodo 3 Methylene 1 Hexene

Advanced Spectroscopic Methodologies for Structural Confirmation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. A combination of high-resolution nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry would be employed to fully characterize 6-Iodo-3-methylene-1-hexene.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. uobasrah.edu.iq For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through a suite of one- and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, methylene (B1212753), and alkyl protons. The terminal vinyl protons (=CH₂) would likely appear as multiplets in the range of 5.0-5.5 ppm. The exocyclic methylene protons (=CH₂) are also expected in a similar region, potentially overlapping with the terminal vinyl protons. The allylic protons adjacent to the diene system would resonate around 2.2-2.5 ppm. The protons on the carbon adjacent to the iodine atom are anticipated to be downfield, likely in the 3.2-3.5 ppm range, due to the deshielding effect of the iodine. The remaining methylene protons in the alkyl chain would appear further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. irisotope.comlibretexts.org The sp² hybridized carbons of the diene system are expected to resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbon atom bonded to the iodine (C-I) would exhibit a chemical shift significantly upfield compared to its chlorinated or brominated analogs, a phenomenon attributed to the 'heavy atom effect'. researchgate.net This signal is predicted to be in the range of 5-15 ppm. The remaining sp³ hybridized carbons of the alkyl chain would appear in the upfield region of the spectrum.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, several two-dimensional NMR experiments would be essential. sdsu.edunanalysis.comcolumbia.eduresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the connectivity through the entire spin system of the molecule. For instance, it would show correlations between the vinyl protons and the allylic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton. nanalysis.comcolumbia.edu

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D-NMR Correlations (predicted) |

| C1 | H-1a: ~5.2 (dd)H-1b: ~5.0 (dd) | ~115 | HSQC: C1-H1a, C1-H1bHMBC: C1-H2, C1-H4a, C1-H4b |

| C2 | H-2: ~6.0 (dd) | ~140 | HSQC: C2-H2HMBC: C2-H1a, C2-H1b, C2-H4a, C2-H4b |

| C3 | - | ~145 | HMBC: C3-H1a, C3-H1b, C3-H2, C3-H4a, C3-H4b, C3-H(methylene) |

| C4 | H-4a: ~2.3 (t)H-4b: ~2.3 (t) | ~35 | HSQC: C4-H4a, C4-H4bCOSY: H4-H5HMBC: C4-H2, C4-H(methylene), C4-H5 |

| C5 | H-5a: ~1.9 (m)H-5b: ~1.9 (m) | ~30 | HSQC: C5-H5a, C5-H5bCOSY: H5-H4, H5-H6HMBC: C5-H4, C5-H6 |

| C6 | H-6a: ~3.2 (t)H-6b: ~3.2 (t) | ~10 | HSQC: C6-H6a, C6-H6bCOSY: H6-H5HMBC: C6-H4, C6-H5 |

| Methylene | H(a): ~4.9 (s)H(b): ~4.8 (s) | ~112 | HSQC: C(methylene)-H(a), C(methylene)-H(b)HMBC: C(methylene)-H2, C(methylene)-H4a, C(methylene)-H4b |

Note: The predicted chemical shifts and coupling patterns are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comnih.govscitepress.orgscispace.comazooptics.com The combination of these techniques allows for a comprehensive vibrational analysis and the identification of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups present. Key expected vibrational frequencies include:

C=C stretching: Around 1640-1680 cm⁻¹ for the conjugated diene system.

=C-H stretching: Above 3000 cm⁻¹, characteristic of sp² C-H bonds.

C-H stretching: Below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the alkyl chain.

C-I stretching: A weak to medium intensity band in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds. For this compound, the C=C stretching vibrations of the diene system are expected to give a strong Raman signal. The C-I bond, being more polarizable than C-H bonds, should also be Raman active.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Expected Raman Frequency (cm⁻¹, predicted) | Intensity |

| =C-H stretch | ~3080 | ~3080 | Medium (IR), Strong (Raman) |

| C-H stretch (sp³) | ~2850-2960 | ~2850-2960 | Strong (IR & Raman) |

| C=C stretch | ~1650 | ~1650 | Medium (IR), Strong (Raman) |

| CH₂ bend | ~1465 | ~1465 | Medium (IR & Raman) |

| C-I stretch | ~550 | ~550 | Medium (IR), Strong (Raman) |

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. chemguide.co.ukyoutube.comsavemyexams.comsavemyexams.comlibretexts.org For this compound (C₇H₉I), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I).

The mass spectrum would also display a characteristic fragmentation pattern that can provide further structural information. whitman.edulibretexts.orgwikipedia.orgmiamioh.eduuni-saarland.de Key fragmentation pathways for this compound would likely involve:

Loss of an iodine atom: The C-I bond is the weakest bond in the molecule, and its cleavage would result in a prominent peak at [M-127]⁺. wikipedia.org

Allylic cleavage: Fragmentation at the allylic position (the C4-C5 bond) would be favorable due to the formation of a stable allylic cation.

Cleavage of the alkyl chain: Various fragment ions could be formed by the cleavage of C-C bonds in the hexene chain.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 220.97 | Molecular Ion |

| [M-I]⁺ | 93 | Loss of Iodine |

| [C₄H₅]⁺ | 53 | Allylic fragmentation |

| [C₃H₅]⁺ | 41 | Fragmentation of the hexene chain |

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and conformational details in the solid state. wikipedia.org While obtaining suitable crystals of this compound itself might be challenging due to its likely liquid state at room temperature, the synthesis of a crystalline derivative could provide invaluable structural data. For instance, a Diels-Alder adduct of the diene could be a suitable candidate for crystallographic analysis. The resulting crystal structure would confirm the connectivity and provide insights into the preferred conformation of the hexene chain. In the absence of a crystal structure for the target molecule, analysis of related organoiodine compounds or functionalized dienes in the Cambridge Structural Database (CSD) can offer valuable comparative data on bond lengths and angles involving the C-I bond and the diene moiety. mdpi.comresearchgate.netwikipedia.orgwikipedia.org

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the electronic structure, reactivity, and spectroscopic properties of molecules. mpg.deudel.eduyoutube.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. pku.edu.cnnih.govnih.govnih.govresearchgate.netrsc.org For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To predict the most stable conformation of the molecule and to calculate key geometric parameters such as bond lengths and angles.

Predict spectroscopic data: Theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation.

Analyze electronic properties: The calculation of molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into the reactivity of the molecule. For example, the HOMO-LUMO gap is an indicator of chemical reactivity.

Investigate reaction mechanisms: DFT can be used to model chemical reactions involving this compound, such as its participation as a diene in Diels-Alder reactions. By calculating the energies of reactants, products, and transition states, the feasibility and stereoselectivity of such reactions can be predicted. researchgate.netresearchgate.netacs.orgscm.comucsb.eduyoutube.com

The application of these advanced spectroscopic and computational methods would provide a comprehensive understanding of the structure, conformation, and electronic behavior of this compound, paving the way for its potential use in synthetic organic chemistry.

Computational Prediction of Reaction Pathways and Selectivity

Computational modeling has become an indispensable tool for predicting the course of chemical reactions, offering insights into the formation of various products and the selectivity of reaction pathways. By employing machine learning algorithms trained on extensive databases of known organic reactions, researchers can now forecast the likely outcomes of reactions involving complex molecules like this compound. These predictive models analyze the key structural fragments of intermediates to classify potential reaction rules, akin to established principles in organic chemistry.

For instance, in reactions involving the addition of halogens to alkenes, computational models can predict the formation of different isomers and the preferred reaction pathway based on the stability of carbocation intermediates. The accuracy of these predictions is continually improving with the development of more sophisticated deep neural networks.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), provide a framework for understanding the molecular mechanisms that govern reaction selectivity. mdpi.comresearchgate.netresearchgate.net Density Functional Theory (DFT)-based reactivity indices, for example, can characterize the electrophilic and nucleophilic nature of reactants, which in turn determines the regioselectivity of reactions like the hetero-Diels–Alder reaction. mdpi.comresearchgate.netresearchgate.net In the case of ambident heterodienes, the analysis of Parr functions can explain the observed regioselectivity. mdpi.comresearchgate.netresearchgate.net The polar nature of a reaction, quantified by the global electron density transfer at the transition state, is a key factor in determining the activation energy. mdpi.comresearchgate.net

The following table summarizes key computational parameters used in predicting reaction pathways for similar unsaturated systems:

| Computational Method | Parameter | Application |

| Machine Learning | Top-5 Accuracy | Predicting major products and reaction pathways. |

| DFT | Reactivity Indices (e.g., electrophilicity, nucleophilicity) | Understanding polar cycloaddition reactions and selectivity. mdpi.com |

| MEDT | Global Electron Density Transfer (GEDT) | Quantifying the polar nature of a reaction and its effect on activation energy. mdpi.comresearchgate.net |

| Parr Functions | Electrophilic/Nucleophilic Centers | Explaining regioselectivity in reactions. mdpi.comresearchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Analysis

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their atomic motions over time. nih.gov These simulations provide valuable information about the relative stability of different conformers and the energy barriers for interconversion between them.

MD-based conformational analysis has been successfully applied to various cyclic and acyclic systems to demonstrate its reliability as a tool for exploring molecular shapes. nih.gov By simulating the system at different temperatures, researchers can observe various types of conformational changes, such as twist-boat to chair interconversions in cyclohexane (B81311) derivatives. nih.gov The distribution of sampled conformations can be correlated with their energies to provide a Boltzmann distribution, which reflects the population of each conformer at a given temperature. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the preferred spatial arrangements of its atoms, which can significantly influence its reactivity and spectroscopic properties. The simulations can identify the most stable conformations and the pathways for transitioning between them.

The table below outlines the general approach and outcomes of MD simulations for conformational analysis:

| Simulation Parameter | Purpose | Outcome |

| Temperature | To overcome energy barriers for conformational changes. nih.gov | Observation of different types of interconversions. nih.gov |

| Force Field (e.g., MM2) | To calculate the potential energy of the system. | Identification of stable and low-energy conformations. nih.gov |

| Simulation Time | To adequately sample the conformational space. | A representative ensemble of molecular conformations. |

The integration of computational predictions of reaction pathways with molecular dynamics simulations of the conformational landscape provides a powerful, multi-faceted approach to understanding the complex behavior of this compound. This detailed theoretical framework, when combined with experimental spectroscopic data, offers a complete picture of the molecule's chemical properties. ias.ac.inresearchgate.netuoa.gr

Future Research Trajectories and Emerging Opportunities for 6 Iodo 3 Methylene 1 Hexene Chemistry

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The prochiral nature of the 6-Iodo-3-methylene-1-hexene backbone presents a compelling target for the development of asymmetric synthesis methodologies. The creation of stereogenic centers would significantly broaden the compound's utility, particularly in the synthesis of biologically active molecules and chiral materials.

Future research could focus on several key strategies:

Catalytic Enantioselective Synthesis: The development of catalytic methods to control the stereochemistry during the formation of the this compound scaffold is a primary objective. This could involve transition-metal-catalyzed cross-coupling reactions or allylic substitutions using chiral ligands to induce asymmetry. The goal would be to produce enantiomerically enriched versions of the molecule, which are crucial for applications in life sciences and advanced materials.

Enzymatic Reactions: Biocatalysis offers a powerful tool for highly selective transformations under mild conditions. nih.gov Enzymes such as halogenases, dehalogenases, or reductases could be engineered or screened for their ability to act on precursors of this compound with high enantioselectivity. nih.gov Enzymatic strategies are increasingly recognized for their potential in creating complex chiral compounds with high purity. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to construct the target molecule is another viable approach. This strategy involves a series of stereocontrolled reactions to build the desired carbon skeleton while retaining the initial chirality.

The successful implementation of these asymmetric strategies would provide access to novel chiral building blocks, paving the way for their use in the synthesis of complex natural products and pharmaceuticals where stereochemistry is critical for function.

Green Chemistry Principles in Synthesis and Reaction Development

Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound is essential for developing sustainable chemical processes. epa.gov Future research should aim to minimize the environmental footprint by focusing on several core areas. sigmaaldrich.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sigmaaldrich.com This involves choosing reactions that are inherently more efficient, such as addition reactions or catalytic cycles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. acs.org Research into highly efficient and selective catalysts for the synthesis of this compound would reduce waste and energy consumption. acs.org

Safer Solvents and Conditions: A significant focus should be on replacing hazardous organic solvents with more benign alternatives, such as water, supercritical fluids, or ionic liquids. nih.gov Furthermore, developing reactions that can be conducted at ambient temperature and pressure would significantly reduce energy requirements. msu.edu

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable biomass sources would be a major advancement. google.com For instance, C6 compounds derived from carbohydrates could potentially serve as starting points for a bio-based synthesis of the hexene backbone. google.com

By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its application, can be made more sustainable and environmentally responsible.

Expansion into Novel Material Science Applications and Functional Molecule Design

The distinct functional groups of this compound make it an attractive candidate for the design of novel materials and functional molecules. The presence of two polymerizable double bonds and a versatile iodine atom opens up numerous possibilities.

Polymer Synthesis: The vinyl and methylene (B1212753) groups can participate in polymerization reactions. This could lead to the creation of novel polymers with unique properties. The iodine atom incorporated into the polymer side chains could enhance properties such as refractive index or flame retardancy. These polymers could find applications in advanced optics, electronics, or specialty coatings.

Functional Molecule Synthesis: The carbon-iodine bond is a key functional group for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows this compound to be used as a building block to construct complex organic molecules with tailored electronic, optical, or biological properties.

Advanced Materials: The diene system within the molecule is suitable for cycloaddition reactions, such as the Diels-Alder reaction. This provides a pathway to create complex cyclic and polycyclic structures that can serve as monomers for advanced resins, composites, or other high-performance materials. The ability to design materials from the molecular level up is a cornerstone of modern materials science. nih.gov

The table below outlines potential applications based on the compound's reactive sites.

| Reactive Site | Potential Reaction Type | Application Area |

| Vinyl Group | Radical/Anionic Polymerization | Specialty Polymers, Coatings |

| Methylene Group | Addition Reactions, Polymerization | Cross-linked Polymers, Monomers |

| C-I Bond | Cross-Coupling Reactions | Functional Molecules, Pharmaceuticals |

| Diene System | Cycloaddition Reactions | Complex Scaffolds, Advanced Resins |

Interdisciplinary Approaches Integrating Catalysis, Flow Chemistry, and Computational Design

The future development of this compound chemistry will greatly benefit from an interdisciplinary approach that combines catalysis, flow chemistry, and computational methods. This synergy can accelerate discovery, optimize processes, and enable new synthetic capabilities.

Advanced Catalysis: The design of novel catalysts will be central to unlocking the full potential of this molecule. This includes developing multifunctional catalysts that can promote several reaction steps in a single pot, as well as heterogeneous catalysts that can be easily separated and recycled, aligning with green chemistry principles.

Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can offer significant advantages over traditional batch chemistry. Flow reactors can provide better control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or rapid reactions. This is particularly relevant for scaling up the production of this compound or its derivatives.

Computational Design: Computational chemistry and molecular modeling can play a predictive role in guiding experimental work. Quantum chemical calculations can be used to investigate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and design catalysts with enhanced activity and selectivity. This "in silico" approach can save significant time and resources in the laboratory by identifying the most promising synthetic routes and conditions before they are tested experimentally.

By integrating these disciplines, researchers can create a powerful toolkit for the efficient, safe, and sustainable synthesis and application of this compound and its derivatives, pushing the boundaries of what is possible in chemical synthesis and material design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。